N-TRicosanoyl ceramide trihexoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

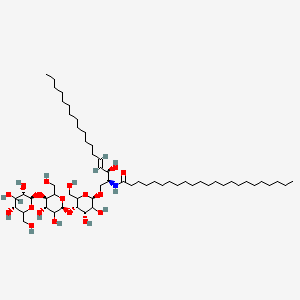

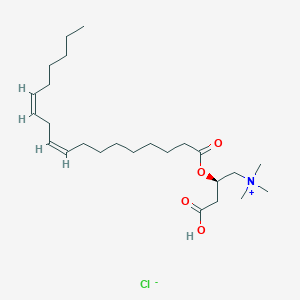

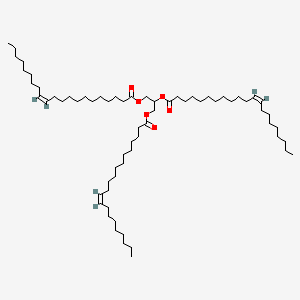

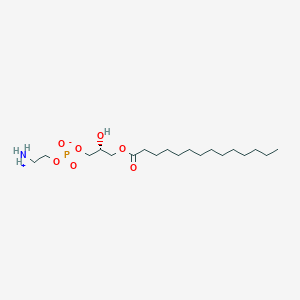

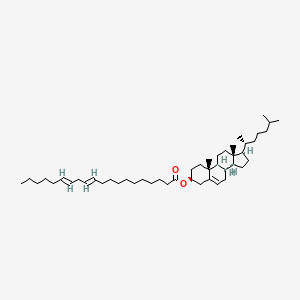

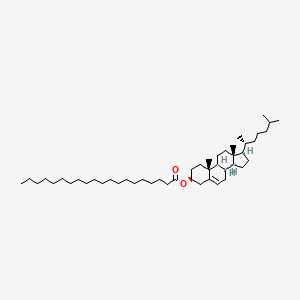

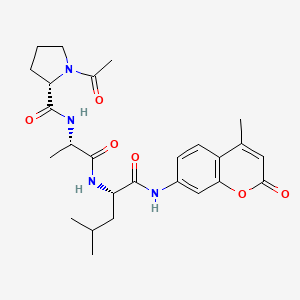

N-Tricosanoyl ceramide trihexoside, also known as N-C23:0-Ceramide trihexoside or N-Tricosanoyl globotriaosylceramide, is a type of sphingolipid . Its empirical formula is C59H111NO18 .

Synthesis Analysis

Ceramides, including this compound, can be synthesized by various N-acyl chain-containing ceramides or dihydroceramides. These are semi-synthesized as standard materials and allowed to react with anthroyl cyanide, a fluorescent reagent . Ceramide molecular species could be quantified using N-heptadecanoyl or N-tricosanoyl sphingosine as an internal standard .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C59H111NO18 and a molecular weight of 1122.5 g/mol .Chemical Reactions Analysis

Ceramides, including this compound, can be analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). The extraction solvent is used as an isocratic mobile phase in chromatographic separation to eliminate solvent exchange steps and enable high-throughput multiple lipid assay .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 1122.5 g/mol .Applications De Recherche Scientifique

Quantitative Determination in Plasma

N-Tricosanoyl ceramide trihexoside's concentration in plasma, particularly in patients with Fabry disease, can be determined quantitatively by tandem mass spectrometry (MS) using novel internal standards. This method employs synthetic standards, such as [D4]C‐16 CTH and C‐17 CTH, for accurate measurement and has implications in diagnosing and monitoring Fabry disease (Mills, Johnson, & Winchester, 2002).

Biological Functions in Fungi

This compound, as part of ceramide monohexosides (CMHs), plays a role in fungal cell morphology and growth. In various fungi, including Candida albicans and Aspergillus species, CMHs are involved in morphological transitions and fungal growth. Understanding these structural and functional aspects could contribute to developing new antifungal agents (Barreto-Bergter, Pinto, & Rodrigues, 2004).

Expression in Parasitic Liver Flukes

Research has shown that parasitic liver flukes Fasciola gigantica and Fasciola hepatica express this compound (globotriaosylceramide) in their tegument. This discovery of globoseries glycosphingolipids in non-mammalian species is significant and suggests a potential role in molecular mimicry, a phenomenon that could have implications in understanding host-parasite interactions (Wuhrer et al., 2001).

Isolation and Structural Analysis from Marine Sponges

This compound is also found in marine sponges, as evidenced by the isolation of related compounds, amphimelibiosides, from a Japanese marine sponge. The structural determination of these compounds through various analytical methods contributes to our understanding of the diversity and complexity of marine natural products (Emura, Higuchi, Miyamoto, & VAN SOEST, 2005).

Role in Ceramide Synthesis and Cancer Therapy

The synthesis of this compound and related ceramides has been explored as a target for cancer therapy. Ceramides have messenger functions that regulate cell proliferation, survival, and death, suggesting their potential as therapeutic targets in oncology (Reynolds, Maurer, & Kolesnick, 2004).

Mécanisme D'action

Target of Action

N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide, is a well-defined ceramide trihexoside . It is a type of glycosphingolipid that is primarily found in mammalian cell membranes . The compound’s primary targets are various toxins, including shiga toxins and shiga-like toxins . These toxins require specific fatty acids on the ceramide portion of the compound to show affinity in binding .

Mode of Action

The compound interacts with its targets by serving as a receptor for the toxins . The interaction between the compound and the toxins leads to changes in cellular signaling .

Biochemical Pathways

The compound is involved in the sphingolipid biosynthesis pathway . An accumulation of the compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . An inability to convert the compound to globoside due to mutations in the gene sequence leads to the Pk Blood Group Phenotype .

Pharmacokinetics

It is known that the compound is soluble in chloroform/methanol (2:1), dmso, and hot methanol . This solubility may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in cellular signaling and its interaction with various toxins . In Fabry disease, an accumulation of the compound in cellular membranes can occur . It appears that under certain conditions, the compound can enhance anticoagulant activity . The compound has also been studied as a tool to investigate lymphocyte activation .

Action Environment

It is known that the compound is stable at -20°c . Large emissions of the compound should be reported to the emergency services and the Environment Agency .

Safety and Hazards

Orientations Futures

The biosynthesis of ceramides, including N-Tricosanoyl ceramide trihexoside, is an attractive alternative to current commercial methods. The advances in understanding the diversity and characteristics of biologically produced ceramide derivatives demonstrate the untapped potential for the further development of synthetic pathways to enhance biobased-ceramide production .

Analyse Biochimique

Biochemical Properties

N-TRicosanoyl ceramide trihexoside is involved in cellular signaling and has been identified as a receptor for various toxins, including shiga toxins and shiga-like toxins . Some toxins, such as veratoxins from Escherichia coli, require specific fatty acids on the ceramide portion of this compound to show affinity in binding .

Cellular Effects

The accumulation of this compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . It has also been studied as a tool to investigate lymphocyte activation .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that it interacts with various biomolecules, potentially influencing their function. For instance, it has been identified as a receptor for various toxins .

Temporal Effects in Laboratory Settings

It is known that it can be used as an excellent standard for the identification of ceramide trihexoside in Fabry disease by HPLC and mass spectrometry .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYBODBPUDJGN-SLJKBHQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111NO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)

![4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B3026258.png)